Ethyl 2-(p-Toluenesulfonyloxy)acetate

Beschreibung

Significance of Tosyloxy Functional Groups in Organic Synthesis

The tosyloxy group, derived from p-toluenesulfonic acid, is an excellent leaving group in nucleophilic substitution reactions. This is due to the ability of the sulfonate group to stabilize the negative charge that develops as the leaving group departs. The lone pair of electrons on the oxygen atom can be delocalized over the three oxygen atoms and the benzene ring of the tosyl group, making the corresponding tosylate anion a very stable species.

This high stability of the tosylate anion makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by a wide range of nucleophiles. The conversion of a hydroxyl group, which is a poor leaving group, into a tosyloxy group is a common strategy in organic synthesis to facilitate nucleophilic substitution reactions. This transformation allows for the facile introduction of various functional groups, including amines, azides, halides, and cyanides.

Overview of Alpha-Substituted Acetates as Synthetic Building Blocks

Alpha-substituted acetates are a class of organic compounds that serve as versatile building blocks in organic synthesis. The presence of a substituent at the alpha-position of the acetate (B1210297) moiety significantly influences the reactivity of the molecule. In the case of Ethyl 2-(p-toluenesulfonyloxy)acetate, the tosyloxy group acts as a powerful activating group, making the alpha-carbon a prime target for nucleophilic attack.

These building blocks are particularly useful for the synthesis of α-substituted carboxylic acid derivatives, which are important structural motifs in many biologically active molecules, including pharmaceuticals and natural products. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing further synthetic versatility.

Research Trajectories and Future Outlook for this compound

Current research involving this compound and related α-tosyloxy esters is focused on expanding their synthetic utility. One promising area is their application in asymmetric synthesis, where the goal is to control the stereochemistry of the newly formed chiral center during the nucleophilic substitution reaction. The development of chiral catalysts that can mediate these reactions with high enantioselectivity is a key area of investigation.

Furthermore, the use of this compound in the synthesis of heterocyclic compounds is a growing field of interest. nih.gov Heterocycles are core structures in a vast array of pharmaceuticals and agrochemicals. The ability of this building block to react with binucleophiles, containing two nucleophilic centers, provides a direct route to various heterocyclic ring systems.

The future outlook for this compound is bright. As the demand for more efficient and selective synthetic methods continues to grow, the unique reactivity of this compound will undoubtedly be harnessed to create novel and complex molecules with important applications in medicine, materials science, and beyond. The development of new catalytic systems that can further enhance its reactivity and selectivity will be a key driver of future innovation in this area.

Detailed Research Findings

The synthesis of this compound is typically achieved through the tosylation of ethyl glycolate (B3277807). This reaction involves the treatment of ethyl glycolate with p-toluenesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Table 2: Typical Synthesis of this compound

| Reactants | Reagents/Conditions | Product |

| Ethyl glycolate | p-Toluenesulfonyl chloride, Pyridine, 0 °C to room temperature | This compound |

This represents a general synthetic scheme and specific conditions may vary.

The utility of this compound as a synthetic intermediate is demonstrated in its reactions with various nucleophiles. For instance, it can be used to alkylate amines, phenols, and thiols, leading to the formation of N-substituted, O-substituted, and S-substituted acetate derivatives, respectively. These reactions typically proceed via an Sₙ2 mechanism, resulting in the inversion of stereochemistry if the alpha-carbon is chiral.

A significant challenge in reactions involving α-tosyloxy esters is the potential for racemization, especially in nucleophilic substitution reactions with amines. However, careful selection of reaction conditions, such as the use of specific solvents and bases, can help to minimize this issue and achieve high stereoselectivity.

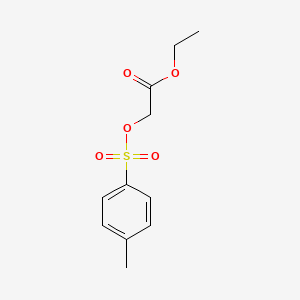

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(4-methylphenyl)sulfonyloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-3-15-11(12)8-16-17(13,14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNRARCXNKDWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473804 | |

| Record name | Ethyl 2-(p-Toluenesulfonyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39794-75-7 | |

| Record name | Ethyl 2-(p-Toluenesulfonyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 2 P Toluenesulfonyloxy Acetate

Direct Tosylation of Ethyl 2-Hydroxyacetate and Related Precursors

The most common and direct method for preparing Ethyl 2-(p-toluenesulfonyloxy)acetate is the reaction of ethyl 2-hydroxyacetate (also known as ethyl glycolate) with p-toluenesulfonyl chloride (TsCl). nih.gov This reaction involves the conversion of the hydroxyl group, which is a poor leaving group, into a tosylate group, which is an excellent leaving group, making the resulting molecule a versatile substrate for nucleophilic substitution reactions. nih.govyoutube.com The general reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride. youtube.comyoutube.com

The efficiency of the tosylation reaction is highly dependent on carefully controlled conditions. Key parameters that are often optimized include temperature, reaction time, and the stoichiometry of the reactants.

Temperature: Tosylation reactions are typically initiated at reduced temperatures, often 0 °C, to manage the exothermic nature of the reaction and to prevent potential side reactions. rsc.orgnih.gov After the initial addition of reagents, the reaction mixture may be allowed to warm to room temperature to ensure completion. rsc.orgnih.gov Controlling the temperature is crucial for selectivity, especially when dealing with molecules containing multiple reactive sites. jchemlett.com

Reagent Stoichiometry and Addition: A slight excess of tosyl chloride (e.g., 1.2 to 1.5 molar equivalents) is commonly used to ensure the complete conversion of the alcohol. rsc.orgscispace.com In some protocols, particularly for controlled or selective tosylation, the tosyl chloride solution is added gradually (dropwise) to the alcohol solution to maintain a low concentration of the tosylating agent, which can improve yield and purity. nih.govjchemlett.com

Reaction Time: The duration of the reaction can vary from a few hours to overnight (12 hours or more), depending on the substrate's reactivity and the specific conditions employed. nih.govnih.gov Reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point of completion. researchgate.net

Bases play a critical role in tosylation reactions by neutralizing the hydrochloric acid (HCl) byproduct, which is generated during the esterification process. nih.govechemi.com The choice of base can significantly influence the reaction's rate, efficiency, and mechanism.

Triethylamine (B128534) (TEA): This tertiary amine is another widely used base for neutralizing HCl in tosylation reactions. nih.govscispace.com It is often used in conjunction with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which is a highly effective acylation catalyst. rsc.orgmdpi.com While effective, the use of excess triethylamine with primary alcohols can sometimes lead to the formation of alkyltriethylammonium salt byproducts. sciencemadness.org

Potassium Carbonate (K₂CO₃): As a mild and inexpensive inorganic base, potassium carbonate is an attractive, eco-friendly option. scispace.comresearchgate.net It is often used in polar aprotic solvents like DMF or acetonitrile (B52724), or even under solvent-free conditions where the reactants are ground together. researchgate.netnih.govwalisongo.ac.id Its heterogeneous nature allows for easy removal from the reaction mixture by filtration. scispace.com

| Base | Primary Role | Mechanism | Typical Conditions |

|---|---|---|---|

| Pyridine (B92270) | Base & Nucleophilic Catalyst | Forms a highly reactive N-tosylpyridinium intermediate. echemi.comstackexchange.com | Can be used as both solvent and base. nih.gov |

| Triethylamine (TEA) | Base (HCl Scavenger) | Neutralizes HCl to form triethylammonium (B8662869) hydrochloride. nih.gov | Used in solvents like dichloromethane (B109758) (CH₂Cl₂), often with catalytic DMAP. rsc.orgmdpi.com |

| Potassium Carbonate (K₂CO₃) | Base (HCl Scavenger) | Acts as a mild, often heterogeneous, base. scispace.comresearchgate.net | Used in polar aprotic solvents (e.g., DMF, CH₃CN) or solvent-free conditions. researchgate.netwalisongo.ac.id |

Chlorinated Solvents: Dichloromethane (CH₂Cl₂) is a very common and effective solvent for tosylations using triethylamine or pyridine as the base. researchgate.netsciencemadness.org Its low boiling point simplifies removal during workup. Chloroform has also been shown to provide excellent yields. researchgate.net

Aprotic Solvents: Polar aprotic solvents such as acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are also effective media for tosylation. researchgate.net For reactions involving potassium carbonate, DMF has been shown to give very high yields. walisongo.ac.id

Solvent-Free Conditions: In some cases, conducting the reaction without a solvent, for instance by grinding the alcohol, tosyl chloride, and a solid base like K₂CO₃, can lead to higher yields and faster reaction times compared to solution-phase synthesis. researchgate.netresearchgate.net This approach aligns with the principles of green chemistry by reducing solvent waste. researchgate.net

| Solvent | Typical Base Used | Reported Efficiency | Reference |

|---|---|---|---|

| Dichloromethane (CH₂Cl₂) | Triethylamine, Pyridine | Widely used, considered effective. | sciencemadness.org |

| Acetonitrile (CH₃CN) | Potassium Carbonate | Good to excellent yields. | walisongo.ac.idresearchgate.net |

| N,N-Dimethylformamide (DMF) | Potassium Carbonate | Can provide very high yields (e.g., 91% in a related synthesis). | walisongo.ac.id |

| Pyridine | Pyridine | Effective, as the base also serves as the solvent. | nih.gov |

| Solvent-Free | Potassium Carbonate | Yields can be much higher than in solution. | researchgate.net |

Alternative Synthetic Routes to Alpha-Tosyloxy Esters

An alternative route to this compound involves a nucleophilic substitution reaction (Sₙ2) on an alpha-haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. wikipedia.org In this pathway, a salt of p-toluenesulfonic acid, such as sodium tosylate, provides the tosylate anion which acts as the nucleophile.

The tosylate anion displaces the halide leaving group from the alpha-carbon of the ester. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO, which facilitates Sₙ2 reactions. walisongo.ac.id The use of a base like potassium carbonate can also be beneficial in related syntheses to ensure the reaction environment is suitable. nih.gov This method is analogous to the Williamson ether synthesis and is particularly useful when ethyl chloroacetate is a more accessible starting material than ethyl 2-hydroxyacetate.

The formation of enol tosylates represents another synthetic strategy within the broader class of tosylated esters. This route does not directly yield an alpha-tosyloxy ester but produces a constitutional isomer, an enol tosylate, which has its own unique reactivity. The most common precursors for enol tosylates are β-keto esters. organic-chemistry.orgtcichemicals.com

The process involves the deprotonation of the α-carbon of a β-keto ester using a strong, non-nucleophilic base to form an enolate. youtube.commasterorganicchemistry.com This enolate is then "trapped" by reacting it with tosyl chloride. The reaction occurs at the enolate's oxygen atom, resulting in the formation of a C=C double bond and the O-Ts group, characteristic of an enol tosylate. tcichemicals.com These enol tosylates are valuable intermediates, for example, in stereoretentive cross-coupling reactions where the tosylate group is substituted. tcichemicals.com

Multi-Component Reactions Incorporating Tosylate Moieties

The synthesis of this compound is traditionally achieved through the esterification of 2-hydroxyacetic acid with ethanol, followed by the tosylation of the resulting ethyl glycolate (B3277807). This well-established two-step process, while reliable, represents a conventional approach to chemical synthesis.

In the realm of modern synthetic chemistry, multi-component reactions (MCRs) are gaining increasing attention. These reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.

Currently, a specific multi-component reaction for the direct synthesis of this compound has not been prominently reported in scientific literature. The development of such a reaction would likely involve the simultaneous introduction of the ethyl acetate (B1210297) moiety and the tosyl group to a suitable precursor. The challenge in designing such a reaction lies in the orthogonal reactivity required for the different components to react in a controlled and predictable manner. However, the exploration of novel MCRs remains an active area of research, and the future may see the development of an elegant one-pot synthesis for this and other related tosylated compounds.

Purification and Characterization Techniques in the Synthesis of this compound

Following its synthesis, the isolation and purification of this compound are paramount to ensure its suitability for subsequent reactions. A combination of chromatographic and spectroscopic techniques is employed to achieve high purity and to unequivocally confirm the compound's chemical structure.

Chromatographic Separation Methods (e.g., Column Chromatography)

Column chromatography is a fundamental purification technique in organic synthesis, relying on the differential adsorption of compounds onto a stationary phase. For the purification of this compound, silica (B1680970) gel is commonly used as the stationary phase.

A typical procedure involves dissolving the crude reaction mixture in a minimal amount of a suitable solvent and loading it onto a column packed with silica gel. The separation is then achieved by eluting the column with a solvent system of appropriate polarity. The choice of eluent is critical for effective separation. A common solvent system for this compound is a mixture of ethyl acetate and hexane. The polarity of the eluent can be gradually increased (gradient elution) to first elute non-polar impurities, followed by the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure compound.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%) |

| Monitoring Technique | Thin-Layer Chromatography (TLC) with UV visualization |

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, MS)

Once purified, the structural identity of this compound is confirmed using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the tosyl group typically appear as two doublets in the downfield region (around 7.4-7.8 ppm). The methylene (B1212753) protons of the ethyl group and the acetate moiety appear as a quartet and a singlet, respectively. The methyl protons of the ethyl group and the tosyl group also show distinct signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms. The spectrum will show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons, and the methyl carbons.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic CH (ortho to SO₂) | ~7.8 | ~130 |

| Aromatic CH (meta to SO₂) | ~7.4 | ~128 |

| CH₂ (acetate) | ~4.7 | ~65 |

| CH₂ (ethyl) | ~4.2 | ~62 |

| CH₃ (tosyl) | ~2.4 | ~21 |

| CH₃ (ethyl) | ~1.3 | ~14 |

| C=O (ester) | - | ~168 |

| Aromatic C (ipso to SO₂) | - | ~134 |

| Aromatic C (ipso to CH₃) | - | ~145 |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group (C=O) of the ester at around 1750 cm⁻¹, the sulfonyl group (S=O) at around 1370 and 1180 cm⁻¹, and the C-O bonds.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (258.29 g/mol ). Common fragmentation patterns may include the loss of the ethoxy group or the cleavage of the tosylate group.

Reactivity and Mechanistic Investigations of Ethyl 2 P Toluenesulfonyloxy Acetate

Nucleophilic Substitution Reactions Involving the Tosyloxy Leaving Group

The core reactivity of ethyl 2-(p-toluenesulfonyloxy)acetate stems from the presence of the tosyloxy group, which is the conjugate base of the strong acid p-toluenesulfonic acid. This makes it a superb leaving group in nucleophilic substitution reactions. The carbon atom to which the tosyloxy group is attached is a primary carbon, which strongly favors the bimolecular nucleophilic substitution (S_N2) mechanism.

This compound readily undergoes S_N2 reactions with a wide range of nucleophiles. The reaction involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the tosyloxy leaving group departs. This pathway is favored due to the unhindered nature of the primary carbon center.

With Alcohols: Alcohols and alkoxides act as oxygen-based nucleophiles, attacking the acetate (B1210297) derivative to form the corresponding ether products. This provides a straightforward method for the synthesis of alkoxy acetates.

With Amines: Primary and secondary amines are effective nitrogen-based nucleophiles that react to yield N-substituted glycine ethyl ester derivatives. nih.govnih.gov This reaction is a common strategy for the alkylation of amines. The reaction can proceed further, with the secondary amine product acting as a nucleophile to form a tertiary amine, and subsequently a quaternary ammonium salt. nih.gov

With Thiols: Thiols and their conjugate bases, thiolates, are excellent sulfur-based nucleophiles due to their high polarizability. They react efficiently with this compound to produce thioethers.

The general scheme for these reactions can be summarized as follows:

| Nucleophile (Nu-H) | Product | Product Class |

| R-OH (Alcohol) | R-O-CH₂COOEt | Alkoxy Acetate |

| R-NH₂ (Primary Amine) | R-NH-CH₂COOEt | N-Substituted Glycine Ester |

| R-SH (Thiol) | R-S-CH₂COOEt | Thioether Acetate |

A hallmark of the S_N2 mechanism is the inversion of configuration at the electrophilic carbon center. This phenomenon, known as Walden inversion, results from the "backside attack" of the nucleophile, which approaches the carbon atom from the side opposite to the leaving group. uwindsor.camasterorganicchemistry.com

While the alpha-carbon of this compound is not a stereocenter in its typical form, the principle of inversion is fundamental to its reaction mechanism. If this carbon were made chiral (for instance, by isotopic labeling with deuterium), the reaction with a nucleophile would result in a product with the opposite stereochemical configuration. This stereospecificity is a key advantage of using tosylates in synthesis, as it allows for precise control over the stereochemistry of the product. youtube.com The formation of the tosylate from an alcohol proceeds with retention of configuration, as it is the O-H bond that breaks, not the C-O bond. The subsequent S_N2 displacement of the tosylate group then proceeds with a single, predictable inversion of configuration. youtube.commdpi.com

In nucleophilic substitution reactions, elimination reactions can often be a competitive side reaction. For tosylates, the principal elimination pathway is the bimolecular elimination (E2) mechanism, which, like the S_N2 reaction, is a single-step process. However, for a primary substrate like this compound, the S_N2 pathway is strongly favored over the E2 pathway.

The preference for substitution over elimination is due to the low steric hindrance at the primary carbon, which makes it highly accessible to nucleophiles. E2 reactions are more common with secondary and tertiary substrates where the S_N2 transition state is sterically hindered. An E2 reaction would only become significant if a sterically bulky, non-nucleophilic base (such as potassium tert-butoxide) were used, which would have difficulty accessing the electrophilic carbon for an S_N2 attack and would instead preferentially abstract a proton from the adjacent carbon. For most common nucleophiles like amines, halides, and alkoxides, substitution is the overwhelmingly dominant reaction pathway. youtube.comyoutube.com

Role as an Electrophilic Reagent in Carbon-Carbon Bond Forming Reactions

This compound is an effective electrophile for the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. Its utility is most prominent in the alkylation of carbon-based nucleophiles and in modern transition-metal-catalyzed cross-coupling reactions.

Carbon nucleophiles, particularly stabilized carbanions like enolates, react efficiently with this compound. Enolates, typically generated by treating a carbonyl compound with a strong base like lithium diisopropylamide (LDA), attack the electrophilic methylene (B1212753) carbon of the tosylate in a classic S_N2 fashion. youtube.comlibretexts.orgfiveable.me This reaction provides a powerful method for extending carbon chains and synthesizing more complex molecules.

The reaction is particularly effective with this reagent because it is a primary tosylate, which minimizes the potential for competing E2 elimination reactions that can be problematic with more hindered electrophiles. youtube.comlibretexts.org This methodology is widely applied in syntheses, including the malonic ester and acetoacetic ester syntheses, to create substituted carboxylic acids and ketones, respectively. libretexts.orgpressbooks.pub

| Enolate Source (after deprotonation) | Alkylating Agent | Product of Alkylation |

| Diethyl malonate | This compound | Triethyl 1,1,2-ethanetricarboxylate |

| Ethyl acetoacetate | This compound | Diethyl 2-acetylsuccinate |

| Cyclohexanone | This compound | Ethyl 2-(2-oxocyclohexyl)acetate |

While historically challenging for alkyl electrophiles, modern advancements in catalysis have enabled the use of alkyl tosylates like this compound in palladium-catalyzed cross-coupling reactions. uwindsor.ca These reactions allow for the formation of C-C bonds between sp³-hybridized carbons and various organometallic partners.

The general catalytic cycle involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the alkyl tosylate, breaking the C-OTs bond and forming a palladium(II) intermediate.

Transmetalation: The organometallic reagent (e.g., R-MgX or R-B(OH)₂) transfers its organic group to the palladium center, displacing the tosylate group.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

This approach allows for couplings that are not feasible through traditional S_N2 pathways.

| Organometallic Reagent | Coupling Type | Product Example (R = Phenyl) |

| R-MgBr (Grignard Reagent) | Kumada-type Coupling | Ethyl 2-phenylacetate |

| R-B(OH)₂ (Boronic Acid) | Suzuki-Miyaura Coupling | Ethyl 2-phenylacetate |

Cascade Reactions and Tandem Processes Initiated by Tosylate Departure

The departure of the tosylate anion from this compound would generate a highly reactive carbocation intermediate α- to the ethyl ester. This event could theoretically initiate a series of subsequent reactions, known as cascade or tandem processes, where the initial reaction triggers one or more follow-up transformations in a single synthetic operation.

For instance, in the presence of a suitable nucleophile and a tethered reactive functional group within the same molecule (in a more complex substrate), the initial SN2 or SN1 displacement of the tosylate could be followed by an intramolecular cyclization. This would form a heterocyclic ring system, a common strategy in the synthesis of complex organic molecules. The specific nature of the cascade would be highly dependent on the reaction conditions and the structure of any interacting molecules.

Rearrangement Reactions and Fragmentations

The reactivity of this compound is also expected to include rearrangement and fragmentation pathways, driven by the formation of high-energy intermediates following the departure of the tosylate group.

Intramolecular Cyclizations and Ring Expansions/Contractions

In appropriately designed substrates, the carbocation generated from this compound could be trapped intramolecularly by a nucleophilic group to form a cyclic product. For example, if the nucleophile is part of a nearby ring system, this could lead to ring expansion or contraction, common transformations in synthetic organic chemistry. While no specific examples for this exact molecule are readily found, the principle is a cornerstone of tosylate chemistry. A theoretical intramolecular cyclization is depicted below:

Table 1: Theoretical Intramolecular Cyclization Post-Tosylate Departure

| Reactant Moiety | Intermediate | Product Type |

|---|

Formation of Reactive Intermediates (e.g., Ketenes, Carbenes)

The formation of highly reactive intermediates such as ketenes or carbenes from this compound is mechanistically plausible under specific conditions, although not commonly reported.

Ketenes: While the thermal pyrolysis of simple esters like ethyl acetate at very high temperatures can yield ketene, this is a process of elimination, not one initiated by tosylate departure. A more plausible, albeit speculative, pathway from this compound would involve a base-induced elimination. A strong, non-nucleophilic base could potentially abstract the acidic α-proton, with subsequent expulsion of the tosylate group to form an ethoxycarbonylcarbene, which could then rearrange. However, direct formation of a ketene through a concerted mechanism or rearrangement is less likely without a different substitution pattern.

Carbenes: The formation of a carbene from this compound is a more conceivable, though still theoretical, pathway. Treatment with a strong base could lead to α-elimination of the tosylate and the α-proton, generating an ethoxycarbonylcarbene. This reactive intermediate could then undergo characteristic carbene reactions such as cyclopropanation with an alkene or C-H insertion.

Mechanistic Insights from Computational Chemistry and Kinetic Studies

Detailed mechanistic insights for this compound are scarce. However, general principles from computational and kinetic studies on related tosylates and nucleophilic substitution reactions can be applied to understand its likely behavior.

Transition State Analysis of Key Transformations

For a typical SN2 reaction involving this compound, computational studies would be expected to show a pentacoordinate transition state. In this state, the nucleophile is forming a new bond to the α-carbon while the C-OTs bond is simultaneously breaking. The geometry would invert in a Walden-type inversion. The energy of this transition state would be a critical factor in determining the reaction rate. For a hypothetical carbene formation via α-elimination, transition state analysis would focus on the concerted or stepwise nature of the proton abstraction and tosylate departure.

Energy Profiles and Reaction Rate Determinants

The energy profile for a reaction of this compound, such as a nucleophilic substitution, would map the potential energy of the system as it progresses from reactants to products. The highest point on this profile would correspond to the transition state, and the energy difference between the reactants and the transition state would be the activation energy (ΔG‡).

Table 2: Factors Influencing the Reaction Rate of this compound

| Factor | Influence on Reaction Rate |

|---|---|

| Nucleophile Strength | A stronger nucleophile will generally lead to a faster SN2 reaction. |

| Solvent Polarity | Polar aprotic solvents are typically favored for SN2 reactions. Polar protic solvents could favor SN1 pathways by stabilizing the carbocation and the leaving group. |

| Temperature | Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier. |

| Steric Hindrance | Increased steric bulk around the α-carbon would slow down an SN2 reaction. |

Kinetic studies would be essential to experimentally determine the reaction order and the influence of these factors. For instance, a second-order rate law would be indicative of an SN2 mechanism, being first order in both the substrate and the nucleophile.

Elucidation of Catalytic Cycles (if applicable)

While specific, fully elucidated catalytic cycles for reactions directly involving this compound are not extensively detailed in the reviewed literature, plausible catalytic pathways can be proposed based on well-established mechanisms for similar alkyl tosylates in various transition metal-catalyzed reactions. These cycles generally involve fundamental steps such as oxidative addition, migratory insertion, and reductive elimination. The following sections describe hypothetical catalytic cycles for reactions where this compound could act as a substrate, drawing parallels from analogous transformations.

Manganese-Catalyzed Carbonylative Homologation

A potential catalytic application for this compound is in carbonylation reactions. Drawing from studies on the manganese-catalyzed hydroxymethylation of alkyl tosylates, a plausible cycle for a carbonylative homologation of this compound can be envisioned. nih.gov This process would effectively insert a carbonyl group, leading to the formation of a malonate derivative.

The proposed cycle, illustrated in Figure 1, likely commences with the reduction of a manganese precatalyst, such as dimanganese decacarbonyl (Mn2(CO)10), by a reducing agent like sodium borohydride (NaBH4) to generate the active anionic catalyst, sodium pentacarbonylmanganate [Mn(CO)5]-Na+. nih.gov This highly nucleophilic species then attacks this compound in an SN2-type reaction, displacing the tosylate leaving group to form an alkylmanganese intermediate.

This intermediate subsequently undergoes migratory insertion of a carbon monoxide (CO) ligand, a fundamental step in many carbonylation reactions. This insertion results in the formation of an acyl manganese complex. The cycle is completed by the regeneration of the active catalyst. In the context of hydroxymethylation, the acyl intermediate is reduced by NaBH4. nih.gov For a carbonylative homologation, the cycle might proceed via cleavage of the acyl-manganese bond by a suitable nucleophile, regenerating the [Mn(CO)5]- catalyst and releasing the homologated product.

Figure 1: Plausible Catalytic Cycle for Manganese-Catalyzed Carbonylative Homologation

Cobalt-Catalyzed Radical Reactions

Another potential reaction pathway for this compound is through a radical mechanism, catalyzed by a nucleophilic cobalt complex, similar to the visible light-driven Giese reaction of alkyl tosylates. nih.govsemanticscholar.org This approach would involve the generation of an ethyl acetate radical, which could then participate in various carbon-carbon bond-forming reactions.

The catalytic cycle, shown in Figure 2, would be initiated by the formation of a highly nucleophilic cobalt(I) species from a precatalyst, such as vitamin B12, and a reductant like manganese powder. nih.govsemanticscholar.org This cobalt(I) complex would then react with this compound via an SN2-type oxidative addition to produce an alkyl-cobalt(III) intermediate. nih.govsemanticscholar.org

Under visible light irradiation, this alkyl-cobalt(III) species undergoes homolytic cleavage of the cobalt-carbon bond, generating the desired ethyl acetate radical and a cobalt(II) species. nih.govsemanticscholar.org The radical can then add to an activated olefin (a Michael acceptor) to form a new radical intermediate. This intermediate is subsequently reduced and protonated to yield the final product. The cobalt(II) species is reduced back to the active cobalt(I) catalyst by the stoichiometric reductant (e.g., Mn), closing the catalytic cycle. nih.govsemanticscholar.org

Figure 2: Proposed Catalytic Cycle for a Cobalt-Catalyzed Giese-Type Reaction

The efficiency of such cobalt-catalyzed radical reactions can be influenced by steric factors around the tosylate leaving group, with primary tosylates like this compound expected to be more reactive in the initial SN2 step. semanticscholar.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used for cross-coupling reactions, and it is conceivable that this compound could serve as an electrophile in such transformations. A generic catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck-type reaction, is presented in Figure 3.

The cycle typically begins with the oxidative addition of a low-valent palladium(0) complex to the carbon-oxygen bond of the tosylate. This is often the rate-limiting step and can be challenging for C(sp3)-O bonds. However, with appropriate ligands and reaction conditions, this step would yield a palladium(II) intermediate.

Following oxidative addition, the subsequent step depends on the specific type of cross-coupling. In a Suzuki-type coupling, a transmetalation step with an organoboron reagent would occur. In a Heck-type reaction, migratory insertion of an alkene into the palladium-carbon bond would take place. The final step in either case is reductive elimination, which forms the desired carbon-carbon bond, releases the product, and regenerates the active palladium(0) catalyst.

Figure 3: Generalized Catalytic Cycle for a Palladium-Catalyzed Cross-Coupling Reaction

Applications in Complex Molecule Synthesis

Utility as a Chiral Building Block

The reactivity of ethyl 2-(p-toluenesulfonyloxy)acetate allows for its application in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereochemical purity. Chiral molecules are of paramount importance in pharmaceuticals and agrochemicals, as different enantiomers can have vastly different biological activities.

Asymmetric Synthesis of Chiral Secondary Alcohols and Derivatives

While direct asymmetric synthesis of chiral secondary alcohols using this compound as a primary chiral source is not extensively documented, its role as a precursor to chiral building blocks is significant. Chiral alcohols are crucial intermediates in the synthesis of many single-enantiomer pharmaceuticals. The asymmetric reduction of corresponding prochiral ketones is a common method to produce chiral alcohols.

The tosylate group in this compound can be displaced by various nucleophiles in stereospecific reactions. For instance, if a chiral nucleophile is used, the resulting product will have a new stereocenter. Alternatively, the ethyl acetate (B1210297) moiety can be modified to introduce chirality. For example, the ester can be hydrolyzed and the resulting acid can be coupled with a chiral auxiliary. This chiral auxiliary can then direct the stereochemical outcome of subsequent reactions, leading to the formation of chiral secondary alcohols and their derivatives after cleavage of the auxiliary.

Stereoselective Alkylation and Substitution Reactions

The core utility of this compound in stereoselective reactions lies in the exceptional leaving group ability of the tosylate anion. This facilitates nucleophilic substitution reactions (SN2), which are inherently stereospecific. In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of the stereochemistry at that center. This predictable stereochemical outcome is a cornerstone of stereoselective synthesis.

If the carbon atom to which the tosylate is attached is a stereocenter, a nucleophilic attack will proceed with inversion of configuration, allowing for the controlled formation of a specific stereoisomer. This is particularly useful when a synthetic route requires the inversion of a stereocenter in a precursor molecule.

Furthermore, this compound can be used as an electrophile in stereoselective alkylation reactions. When a chiral enolate or another chiral nucleophile is used, the reaction can lead to the formation of a new stereocenter with a high degree of diastereoselectivity. The bulky nature of the tosylate group can also influence the facial selectivity of the approaching nucleophile, further enhancing the stereochemical control of the reaction.

| Reaction Type | Role of this compound | Stereochemical Outcome |

| SN2 Substitution | Electrophile with a good leaving group | Inversion of configuration at the reaction center |

| Stereoselective Alkylation | Electrophilic partner for chiral nucleophiles | Formation of new stereocenters with high diastereoselectivity |

Application in the Synthesis of Optically Active Pharmaceutical Intermediates

Optically active intermediates are fundamental in the modern pharmaceutical industry, as the majority of new drugs are chiral and are often marketed as single enantiomers to maximize efficacy and minimize side effects. The ability of this compound to participate in stereoselective reactions makes it a valuable tool in the synthesis of such intermediates.

Precursor to Biologically Active Compounds and Natural Products

Beyond its role in chiral synthesis, this compound serves as a versatile precursor for a range of biologically active compounds and natural product scaffolds. Its dual functionality allows for sequential or one-pot transformations to build molecular complexity.

Synthesis of Carboxylic Acid Derivatives (e.g., Tosylglycolic Acid)

The ethyl ester group of this compound can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, tosylglycolic acid. This transformation is a standard procedure in organic synthesis.

Tosylglycolic acid itself can be a useful intermediate. The carboxylic acid functionality can be activated and coupled with amines or alcohols to form amides and esters, respectively. The tosylate group remains available for nucleophilic substitution, providing a handle for further functionalization. This dual reactivity makes it a valuable building block for creating more complex molecules.

| Reactant | Reaction Condition | Product |

| This compound | Acid or Base Hydrolysis | Tosylglycolic Acid |

Formation of Heterocyclic Scaffolds (e.g., Quinolones, Pyrrolines)

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of drugs. This compound can serve as a precursor for the synthesis of various heterocyclic systems.

Quinolones: The quinolone scaffold is found in many antibacterial agents. The Gould-Jacobs reaction is a classic method for synthesizing 4-hydroxyquinolines, which involves the reaction of an aniline (B41778) with a malonic ester derivative, followed by thermal cyclization. wikipedia.org It is plausible that this compound could be utilized in modified versions of such cyclization reactions. For instance, reaction with an appropriately substituted aniline could lead to an intermediate that, upon cyclization, forms the quinolone ring. The tosylate group could act as a leaving group in a key bond-forming step.

Pyrrolines: Pyrrolines are five-membered nitrogen-containing heterocycles that are present in numerous natural products and bioactive molecules. The synthesis of pyrrolines often involves the cyclization of precursors containing both a nitrogen atom and a suitable electrophilic or nucleophilic center. This compound can act as a dielectrophile. For instance, reaction with a primary amine could lead to the formation of an N-substituted intermediate, which could then undergo an intramolecular cyclization via nucleophilic attack of the nitrogen on the carbon bearing the tosylate group, or a related cyclization pathway, to form a pyrroline (B1223166) derivative.

Development of Novel Reagents and Catalysts

The reactivity of this compound suggests potential for its use in creating new chemical tools, although its application in these specific areas is not widely documented in scientific literature. The tosylate group is an excellent leaving group, making the compound a competent alkylating agent. masterorganicchemistry.comucalgary.ca This inherent reactivity could theoretically be applied to the development of new materials and catalytic systems.

While ethyl acetate is a common solvent used in the formulation of paints and coatings, and various acetoacetate-functional monomers are used to create functional polymers, there is no specific information available from the conducted research that details the incorporation of this compound itself into polymeric materials or functional coatings. Its role as an alkylating agent could potentially be used to modify polymers containing nucleophilic sites, but specific examples are not present in the reviewed literature.

The design of photoinitiators and radical initiators often involves molecules that can undergo facile bond cleavage upon exposure to light or heat to generate reactive radical species. While studies on the photochemistry of some aryl tosylates show they can undergo homolytic cleavage of the ArO–S bond to generate radicals, there is no available research indicating that this compound is specifically designed or utilized as a photoinitiator or radical initiator in chemical processes. rsc.org

Chiral ligands are crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. These ligands are often complex molecules synthesized through multi-step processes using versatile building blocks. mdpi.comnih.gov As an electrophilic reagent, this compound could theoretically serve as a building block for constructing more complex chiral ligands. However, a review of the pertinent literature does not provide specific examples of its use in the design or synthesis of ligands for asymmetric catalysis.

Advanced Research Directions and Emerging Applications

Green Chemistry Approaches to Synthesis and Transformation

The development of environmentally benign synthetic methods is a key focus in modern chemistry. For Ethyl 2-(p-toluenesulfonyloxy)acetate, this involves exploring solvent-free reaction conditions and the use of renewable solvents and sustainable catalytic methodologies.

Traditional tosylation reactions often rely on volatile and potentially hazardous organic solvents. Emerging research demonstrates the feasibility of solvent-free approaches, which not only reduce environmental impact but can also lead to improved reaction efficiency and simpler purification procedures.

One notable solvent-free method is mechanochemical synthesis , where mechanical force, such as grinding or ball-milling, is used to initiate chemical reactions. A study on the synthesis of a bicyclononyne tosylate, an initiator for polymerizations, showcased the effectiveness of a solvent-free mechanochemical approach. rsc.org This solid-state tosylation, using tosyl chloride and a solid base like potassium carbonate, proceeds rapidly and efficiently, offering a greener alternative to conventional solution-based methods. researchgate.net While not yet specifically reported for this compound, this technique presents a viable and sustainable synthetic route worth exploring.

Another green approach is the use of renewable solvents . Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as environmentally friendly reaction media. researchgate.netrsc.org These solvents are often biodegradable, non-toxic, and can be prepared from readily available, natural sources. researchgate.net Formations of DESs using p-toluenesulfonic acid have been reported, indicating the compatibility of the tosyl moiety with these green solvents. researchgate.net Research into the use of DESs for the synthesis of sulfonate esters is an active area that could lead to more sustainable production methods for compounds like this compound. researchgate.net

| Green Synthesis Approach | Description | Potential Advantages for this compound Synthesis |

| Mechanochemistry | Solvent-free synthesis using mechanical force (e.g., ball-milling) to drive the reaction. | Reduced solvent waste, faster reaction times, simplified purification, and enhanced safety. researchgate.netrsc.org |

| Renewable Solvents (e.g., DESs) | Utilization of biodegradable and non-toxic solvents derived from natural sources. | Lower environmental impact, potential for improved reaction rates and selectivity, and easier product isolation. researchgate.netmdpi.com |

The development of efficient catalytic systems can significantly improve the sustainability of chemical processes by reducing reaction times, lowering energy consumption, and minimizing waste. For the synthesis of sulfonate esters, including this compound, several catalytic strategies are being investigated.

Organocatalysis offers a metal-free alternative to traditional catalysts. For instance, N-hexadecylimidazole has been shown to be an effective amphiphilic organocatalyst for the tosylation of alcohols in water, eliminating the need for organic solvents. nih.gov The catalytic activity is attributed to the formation of a highly reactive N-sulfonylammonium intermediate. organic-chemistry.org

Visible-light-induced syntheses are also emerging as a powerful tool in green chemistry. A one-pot method for preparing aryl sulfonic esters from arylazo sulfones, DABSO (a sulfur dioxide surrogate), and alcohols has been developed using a copper iodide catalyst under visible light irradiation. nih.gov This approach offers mild reaction conditions and high yields for a wide range of sulfonic esters.

| Catalytic Methodology | Catalyst Type | Key Features and Potential Benefits |

| Organocatalysis | Metal-free organic molecules (e.g., N-hexadecylimidazole) | Avoids heavy metal contamination, often operates under mild conditions, can be performed in aqueous media. nih.gov |

| Visible-Light Photocatalysis | Transition metal complexes (e.g., CuI) | Utilizes a renewable energy source, allows for reactions at ambient temperature, enables novel reaction pathways. nih.gov |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous flow processing, is a paradigm shift from traditional batch production, offering enhanced safety, better process control, and easier scalability. The application of this technology to the synthesis of this compound holds significant potential.

Microfluidic reactors , or microreactors, provide a high surface-area-to-volume ratio, leading to excellent heat and mass transfer. rug.nl This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and safer operation, especially for highly exothermic reactions. rug.nlrsc.org While the continuous flow synthesis of this compound has not been explicitly detailed, the successful flow synthesis of other esters, such as ethyl isocyanoacetate, demonstrates the feasibility of this technology for producing similar molecules. rsc.org The principles of microreactor technology could be applied to the tosylation of ethyl glycolate (B3277807) to achieve a more efficient and controlled synthesis. rug.nl

Automated synthesis platforms integrated with flow reactors can enable high-throughput screening of reaction conditions and process optimization. mdpi.com An automated system for monitoring the formation of ethyl methanesulfonate, a related sulfonate ester, has been developed, showcasing the potential for real-time analysis and control in sulfonate ester production. researchgate.net Such automated systems could be adapted for the synthesis of this compound to rapidly identify optimal reaction parameters and ensure consistent product quality, facilitating a more efficient scale-up process. mdpi.com

| Flow Chemistry Technology | Description | Advantages for Scalable Synthesis |

| Microfluidic Reactors | Continuous flow reactors with micrometer-scale channels. | Enhanced heat and mass transfer, precise process control, improved safety, and higher yields. rug.nlrsc.org |

| Automated Synthesis Platforms | Integrated systems for automated reaction execution, monitoring, and optimization. | High-throughput screening, rapid process development, and improved reproducibility. mdpi.comresearchgate.net |

Applications in Materials Science and Polymer Chemistry

The unique chemical properties of this compound, particularly the excellent leaving group ability of the tosylate moiety, make it a valuable building block in materials science and polymer chemistry. fiveable.me

A significant emerging application is its use as an initiator in cationic ring-opening polymerization (CROP) . researchgate.net Tosylates are effective initiators for the CROP of 2-oxazolines, leading to the formation of well-defined poly(2-oxazoline)s. tue.nl These polymers are of great interest for biomedical applications due to their biocompatibility and tunable properties. nih.govnih.govresearchgate.net this compound, being a monofunctional initiator, can be used to synthesize linear poly(2-oxazoline) chains with a defined end-group originating from the initiator. For instance, the polymerization of 2-ethyl-2-oxazoline (B78409) initiated by a tosylate results in a polymer with a tosylate counter-ion. tue.nl The initiator structure and the reaction conditions have a significant impact on the polymerization kinetics and the properties of the resulting polymer. researchgate.netvt.edu

Furthermore, the tosylate group can be used to functionalize surfaces and materials. While specific examples with this compound are not prevalent, the general reactivity of tosylates allows for their attachment to surfaces containing hydroxyl groups, thereby modifying the surface properties. This could be relevant in the development of functionalized materials with tailored wettability, adhesion, or biocompatibility.

| Application Area | Role of this compound | Resulting Material/Polymer and its Significance |

| Polymer Chemistry | Monofunctional initiator for Cationic Ring-Opening Polymerization (CROP) | Linear poly(2-oxazoline)s with controlled molecular weight and a defined end-group. These polymers are promising for drug delivery and other biomedical applications. tue.nlnih.gov |

| Materials Science | Surface modification agent (potential) | Functionalized surfaces with altered properties such as hydrophilicity, reactivity, or biocompatibility. |

Monomer Synthesis for Specialty Polymers

This compound is a promising initiator for the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines, a class of monomers that yield specialty polymers known as poly(2-oxazoline)s (POx). These polymers are of significant interest due to their biocompatibility, stealth properties, and tuneable solubility, making them suitable for a range of biomedical applications.

The initiation of 2-oxazoline polymerization by alkyl tosylates, such as this compound, proceeds via an S_N2 mechanism where the nitrogen of the oxazoline (B21484) monomer attacks the electrophilic carbon of the initiator. This process generates a cationic oxazolinium propagating species. The tosylate anion then acts as the counter-ion. The living/controlled nature of this polymerization allows for the synthesis of polymers with well-defined molecular weights and low dispersity.

A systematic investigation into various alkyl sulfonate initiators for the CROP of 2-oxazolines has shown that the reactivity follows the order: tosylate < nosylate (B8438820) < triflate. researchgate.net While methyl tosylate is a commonly used initiator, other alkyl tosylates are also effective. researchgate.netrsc.org The choice of initiator can influence the polymerization kinetics. For instance, studies comparing different initiators for the polymerization of 2-ethyl-2-oxazoline (EtOx) have provided detailed kinetic data, as summarized in the table below. rsc.orgnih.gov

| Initiator | Monomer | Temperature (°C) | Solvent | Rate Constant (k_p) (L·mol⁻¹·s⁻¹) |

|---|---|---|---|---|

| Methyl triflate (MeOTf) | 2-ethyl-2-oxazoline | 90 | Dihydrolevoglucosenone | 6.7 x 10⁻³ |

| 2-ethyl-3-methyl-2-oxazolinium triflate (EtOxMeOTf) | 2-ethyl-2-oxazoline | 90 | Dihydrolevoglucosenone | 6.6 x 10⁻³ |

| Methyl triflate (MeOTf) | 2-ethyl-2-oxazoline | 60 | Dihydrolevoglucosenone | 0.5 x 10⁻³ |

| 2-ethyl-3-methyl-2-oxazolinium triflate (EtOxMeOTf) | 2-ethyl-2-oxazoline | 60 | Dihydrolevoglucosenone | 0.8 x 10⁻³ |

The use of this compound as an initiator would introduce an ethyl acetate (B1210297) functional group at the α-terminus of the resulting polymer chain. This functionality can be further modified post-polymerization to attach other molecules of interest, such as targeting ligands or drugs, making it a versatile tool for creating functional materials.

Surface Functionalization and Coating Applications

The reactive nature of the tosylate group in this compound also makes it a candidate for surface functionalization and the development of specialized coatings. One promising approach is through surface-initiated polymerization (SIP). researcher.lifetu-dresden.de In this technique, initiator molecules are first immobilized on a substrate to form a self-assembled monolayer (SAM). nih.govtue.nltaylorfrancis.com The substrate is then exposed to a monomer solution, and polymerization occurs from the surface-bound initiators, resulting in a dense layer of polymer chains grafted to the surface, often referred to as a polymer brush.

For this purpose, a molecule similar in structure to this compound but with a surface-anchoring group (e.g., a thiol or silane) would be synthesized. This functionalized tosylate can then form a SAM on a suitable substrate (e.g., gold for thiols, silicon oxide for silanes). tu-dresden.de The tosylate groups on the surface can then initiate the polymerization of monomers like 2-oxazolines to grow polymer brushes. tu-dresden.de This "grafting from" approach allows for the creation of surfaces with tailored properties, such as enhanced lubricity, biocompatibility, or stimuli-responsiveness.

The properties of the resulting polymer brushes can be controlled by the density of the initiator on the surface and the length of the polymer chains. This method provides a high level of control over the surface chemistry and has potential applications in areas such as medical implants, biosensors, and microfluidic devices.

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis

Predictive Modeling of Reaction Outcomes

Machine learning models are being developed to predict the outcomes of chemical reactions, including factors like yield, regioselectivity, and the effect of different reagents and catalysts. rsc.orgresearchgate.net For a compound like this compound, which is primarily used in nucleophilic substitution reactions where the tosylate acts as a leaving group, ML models can be trained to predict its reactivity with a wide range of nucleophiles.

These predictive models can learn from large datasets of known reactions to identify patterns that correlate molecular features with reactivity. For instance, an ML model could predict the likelihood of a successful reaction between this compound and a novel nucleophile, or it could predict the optimal reaction conditions to maximize the yield. The development of such models can significantly accelerate the discovery of new reactions and the optimization of existing ones. Recent work has focused on creating ML models that can predict nucleophilicity and electrophilicity, which are key parameters in the reactions involving tosylates. bohrium.comacs.org

| Machine Learning Model | Application in Chemical Synthesis | Potential Impact on this compound Chemistry |

|---|---|---|

| Graph Neural Networks (GNNs) | Predicting reaction outcomes and molecular properties. | Predicting the reactivity of the tosylate group with various nucleophiles. |

| Transformer-based models | Retrosynthesis planning and reaction condition recommendation. | Identifying novel synthetic routes that utilize this compound as a key building block. |

| Ensemble models (e.g., Random Forest) | Predicting regioselectivity and stereoselectivity. | Predicting the outcome of competing reactions involving the ester and tosylate groups. |

Automated Reaction Discovery and Optimization

This compound, as a bifunctional building block, could be included in the digital inventory of these automated synthesis platforms. The AI could then design novel synthetic routes that incorporate this compound to create complex molecules with desired properties. For example, the AI might identify a pathway where the ester group is first transformed, followed by a nucleophilic substitution on the tosylated carbon, or vice versa.

Furthermore, these automated systems can perform high-throughput experimentation to rapidly screen different reaction conditions and optimize the synthesis of molecules derived from this compound. This integration of AI and robotics has the potential to dramatically accelerate the pace of innovation in materials science and drug discovery.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for Ethyl 2-(p-Toluenesulfonyloxy)acetate, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, where p-toluenesulfonyl chloride reacts with ethyl glycolate in the presence of a base (e.g., K₂CO₃ or pyridine). Solvent choice (e.g., dry acetone or dichloromethane) and temperature (reflux conditions) are critical for yield optimization. Reaction progress can be monitored using TLC with a hexane:ethyl acetate (3:1) solvent system, as demonstrated in analogous ester syntheses . For quantitative analysis, HPLC or GC-MS can track intermediate consumption and product formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : The tosyl group (p-toluenesulfonyl) exhibits distinct aromatic proton peaks (δ 7.2–7.8 ppm) and a methyl singlet (~δ 2.4 ppm). The ethyl ester group shows a triplet (~δ 1.2 ppm) for CH₃ and a quartet (~δ 4.1 ppm) for CH₂.

- IR Spectroscopy : Strong absorbance at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (S=O asymmetric stretch) confirms the sulfonate group.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of tosyl or ethoxy groups) validate the structure.

Advanced Research Questions

Q. How does this compound function in acid-catalyzed elimination reactions for photoresist applications?

- Methodological Answer : In photolithography, the tosyl group acts as a photoacid generator (PAG). Upon UV exposure, the sulfonate ester undergoes homolytic cleavage, releasing p-toluenesulfonic acid, which catalyzes crosslinking or deprotection reactions in polymer resists. To validate efficiency:

- Kinetic Studies : Use real-time FTIR or Raman spectroscopy to monitor acid generation rates.

- Lithography Testing : Apply thin films of resist formulations containing the compound and expose them to controlled UV doses. Post-exposure baking (PEB) and developing steps reveal pattern resolution .

Q. How can researchers resolve conflicting data on the stability of this compound under varying storage conditions?

- Methodological Answer : Discrepancies in stability studies may arise from moisture sensitivity or thermal decomposition. To address this:

- Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and high humidity (75% RH), analyzing degradation via HPLC or NMR.

- Computational Modeling : Use density functional theory (DFT) to predict hydrolysis or thermal degradation pathways.

- Controlled Experiments : Compare stability in inert (argon) vs. ambient atmospheres to isolate degradation mechanisms .

Q. What role does this compound play in polymer chemistry, and how can its reactivity be tailored?

- Methodological Answer : The compound’s tosyl group serves as a leaving group in step-growth polymerization or post-polymerization modifications. To tailor reactivity:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Catalyst Optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems.

- Functional Group Compatibility : Test reactivity with amines, thiols, or alkoxides to design targeted copolymers .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret contradictory results in the catalytic efficiency of this compound in esterification reactions?

- Methodological Answer : Contradictions may stem from solvent polarity, base strength, or impurity interference. To clarify:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent, temperature, base).

- Isotopic Labeling : Track reaction pathways using ¹⁸O-labeled reactants to confirm mechanistic steps.

- Side-Reaction Analysis : Identify byproducts (e.g., elimination products) via GC-MS or LC-HRMS .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.